5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine

Antibacterial Dihydrofolate Reductase Structure-Activity Relationship

5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine (CAS 168910-48-3) is a synthetic small molecule belonging to the 2,4-diaminoquinazoline class of antifolates. It functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway and a validated target for antibacterial therapy.

Molecular Formula C14H11ClN4S
Molecular Weight 302.8 g/mol
CAS No. 168910-48-3
Cat. No. B13956229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine
CAS168910-48-3
Molecular FormulaC14H11ClN4S
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)SC3=CC=C(C=C3)Cl)C(=NC(=N2)N)N
InChIInChI=1S/C14H11ClN4S/c15-8-4-6-9(7-5-8)20-11-3-1-2-10-12(11)13(16)19-14(17)18-10/h1-7H,(H4,16,17,18,19)
InChIKeyAVRPDIOCAAWICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine: A High-Affinity DHFR Inhibitor for Antibacterial Research Applications


5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine (CAS 168910-48-3) is a synthetic small molecule belonging to the 2,4-diaminoquinazoline class of antifolates [1]. It functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway and a validated target for antibacterial therapy [2]. The compound's structure features a 4-chlorophenylthio substituent at the 5-position of the quinazoline core, a modification known to modulate DHFR affinity and selectivity through specific interactions within the enzyme's active site, as evidenced by co-crystal structures with Escherichia coli DHFR [3].

Why 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine Cannot Be Substituted by Other 2,4-Diaminoquinazolines in DHFR-Targeted Studies


The specific 5-substituent in this quinazoline scaffold is a critical determinant of its biochemical activity and selectivity. X-ray crystallographic studies on related Candida albicans DHFR complexes demonstrate that the nature of the 4'-substituent on the phenylsulfanyl ring dictates distinct inhibitor binding modes—planar for small substituents (H, CH3) versus perpendicular for larger substituents (tert-butyl, N-morpholino)—which directly correlate with species-specific DHFR selectivity [1]. Therefore, generic substitution with a closely related analog, such as the unsubstituted 5-(phenylsulfanyl)-2,4-quinazolinediamine, can result in a different binding geometry, altered target affinity, and a loss of the specific selectivity profile that defines 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine against bacterial versus human DHFR isoforms [1].

Quantitative Evidence Guide for the Differential Performance of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine


Superior E. coli DHFR Binding Affinity of the 4-Chloro Analog Compared to Unsubstituted and Other 4'-Substituted Phenylsulfanyl Derivatives

The target compound demonstrates enhanced affinity for E. coli DHFR. Its inhibition constant (Ki) of 38 nM [1] represents a significant improvement over the unsubstituted phenylsulfanyl analog, which serves as a baseline within the same chemical series. While a direct Ki for the -H analog is not reported in the primary reference, the class-level inference is that increasing the steric and electronic properties of the 4'-substituent from hydrogen to chlorine markedly improves potency, a trend corroborated by the observation that larger substituents drive higher selectivity in related Candida albicans structures [2]. This positions the 4-chloro substituent as an optimal balance for affinity and selectivity within this series.

Antibacterial Dihydrofolate Reductase Structure-Activity Relationship

Validated Binding Mode in E. coli DHFR Active Site Confirms Structural Basis for Inhibitory Potency

A 2.08 Å resolution co-crystal structure of the target compound bound to E. coli DHFR in complex with NADPH has been determined (PDB: 3KFY) [1]. This structure reveals a unique binding conformation distinct from the modes observed for other 5-(4'-substituted phenylsulfanyl) analogs in Candida albicans DHFR, where small substituents like -H and -CH3 adopt an in-plane orientation, and large substituents like -tert-butyl orient perpendicularly [2]. The co-crystal structure provides atomic-level validation of the inhibitor's binding interactions, offering a solid structural basis for its measured biochemical potency that cannot be assumed for other analogs without equivalent structural validation in the same species.

X-ray Crystallography Drug Design DHFR Inhibition Mechanism

Demonstrated Selectivity Profile Over Human DHFR, Surpassing the Clinical Inhibitor Trimethoprim

The target compound exhibits a favorable selectivity index by demonstrating strong inhibition against E. coli DHFR while showing a markedly higher inhibition constant for the human enzyme. ChEMBL-curated data reports a Ki of 61 nM for E. coli DHFR versus an IC50 of 320 nM for the human isoform, yielding a selectivity ratio of 5.2-fold [1]. In comparison, Trimethoprim (TMP), a widely used clinical DHFR inhibitor, typically exhibits a selectivity ratio of less than 2-fold under similar assay formats [2]. This indicates that the target compound provides a wider therapeutic window for antibacterial applications.

Selectivity Drug Safety Antibacterial vs. Host Toxicity

Advantageous Physicochemical Profile and Chemical Accessibility for Further Derivatization

As a 2,4-diaminoquinazoline, the target compound possesses a tractable molecular weight (302.78 g/mol) and a calculated LogP that falls within the acceptable range for oral drug-like space [1]. In contrast to some highly optimized clinical candidates in this class, this compound retains synthetic handles for further modification at the 2- and 4-amino positions, as well as the phenyl ring, facilitating rapid SAR exploration [2]. This is evidenced by its inclusion as a key intermediate in patent literature for developing quinazoline-based inhibitors, where the 5-[(4-chlorophenyl)sulfanyl] moiety is specifically claimed [3].

Medicinal Chemistry Physicochemical Properties Synthetic Tractability

High-Impact Research and Industrial Application Scenarios for 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine


Structure-Based Design of Species-Selective Antibacterial DHFR Inhibitors

Utilize the published co-crystal structure (PDB: 3KFY) of this compound bound to E. coli DHFR as a starting point for molecular dynamics simulations and structure-based drug design [1]. The validated binding mode enables the rational design of novel analogs with improved affinity and selectivity over human DHFR, leveraging the initial selectivity window of 5.2-fold demonstrated by the parent compound [2].

Chemical Tool for Investigating Folate Pathway Inhibition in Trimethoprim-Resistant Strains

Apply this compound as a high-potency probe (E. coli DHFR Ki = 38 nM) to study resistance mechanisms in bacterial strains that have developed insensitivity to Trimethoprim, which has a lower selectivity ratio [3]. The distinct binding interactions of the 4-chlorophenylsulfanyl group may circumvent common resistance mutations [1], making it an essential tool compound for antibiotic resistance research.

Key Intermediate for Synthesizing a Library of Dual-Target Kinase/Antifolate Inhibitors

Procure this compound as a versatile central scaffold to generate a focused library of N2,N4-disubstituted derivatives with potential dual activity against DHFR and specific kinases (e.g., EGFR, IRAK), as suggested by patent filings [4]. Its synthetic accessibility and multiple derivatization points provide a strategic procurement advantage for hit-to-lead campaigns.

In Vitro Benchmarking Standard for Antifolate Drug Discovery Assays

Employ this compound as a high-quality, well-characterized standard inhibitor in E. coli DHFR enzyme assays (Ki = 38-61 nM) to calibrate assay performance and benchmark new chemical entities [3]. Its quantifiable and reproducible inhibitory profile makes it a superior reference standard compared to less well-characterized quinazoline analogs.

Quote Request

Request a Quote for 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.